molecular formula C6H9ClN2O2S B1286865 Ethyl 2-aminothiazole-4-carboxylate hydrochloride CAS No. 435342-17-9

Ethyl 2-aminothiazole-4-carboxylate hydrochloride

Cat. No. B1286865
CAS RN: 435342-17-9
M. Wt: 208.67 g/mol
InChI Key: USZSUEYWDNADOK-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted thiazoles. It is particularly relevant in the field of medicinal chemistry due to its potential applications in the development of new pharmaceuticals. The compound has been utilized in the synthesis of analogs with antitumor and antimicrobial activities, demonstrating its significance in drug discovery and development .

Synthesis Analysis

The synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives has been achieved through different methods. One approach involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates in high yields . Another method describes the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which have shown promising in vitro antitumor activity against various human tumor cell lines .

Molecular Structure Analysis

The molecular structure of ethyl 2-aminothiazole-4-carboxylate derivatives has been elucidated using spectroscopic techniques such as NMR. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing the presence of hydrogen-bonded dimers and quartets in the crystal lattice, which are formed through N-H...N and N-H...O interactions .

Chemical Reactions Analysis

Ethyl 2-aminothiazole-4-carboxylate derivatives participate in various chemical reactions, leading to the formation of compounds with potential biological activities. For example, the reaction of ethyl 2-amino-4-methylthiazol-5-carboxylate with ethylchloroformate and subsequent reactions have yielded a series of novel compounds, including those with antimicrobial activity . Additionally, photochemical reactions involving ethyl 2-iodothiazole-5-carboxylate have been studied, resulting in products with photophysical properties and singlet oxygen activation capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-aminothiazole-4-carboxylate derivatives are influenced by their molecular structure. The photophysical properties of these compounds, such as absorption and fluorescence, are mainly due to π→π* transitions and can vary depending on the substitution pattern on the thiazole ring . The chemical reactivity and stability of these compounds are also determined by their functional groups, which can be modified to enhance their biological activities or to facilitate further chemical transformations .

Scientific Research Applications

Antitumor Activity

Ethyl 2-aminothiazole-4-carboxylate hydrochloride and its analogs have been explored for their potential in treating cancer. Research has shown that these compounds exhibit significant in vitro antitumor activity against various human tumor cell lines. For instance, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate demonstrated remarkable activity against the RPMI-8226 leukemia cell line, suggesting its potential as an anticancer agent (El-Subbagh et al., 1999).

Antimicrobial Activities

Another significant application of this compound is in the field of antimicrobials. Synthesized derivatives of this compound have shown effectiveness against various bacterial and fungal strains. The structural modifications of the derivative, Ethyl 2-amino-4-methylthiazole-5-carboxylate, have been found to exhibit antimicrobial activities, indicating its utility in combating microbial infections (Desai et al., 2019).

Synthesis and Chemical Properties

The chemical synthesis of this compound and its analogs is an important area of study, providing insights into the compound's properties and potential applications. For example, a study described a Strecker approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, contributing to the understanding of the compound's chemical behavior and potential uses in various fields (Cheng et al., 2016).

Applications in Diagnostics

This compound derivatives also find applications in diagnostic tools. A study presented ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) as a ratiometric fluorescent probe for the rapid and selective detection of cysteine and homocysteine, highlighting its potential in analytical chemistry and diagnostics (Na et al., 2016).

Safety and Hazards

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Mechanism of Action

Target of Action

Ethyl 2-aminothiazole-4-carboxylate hydrochloride, also known as 2-Aminothiazole-4-carboxylic acid, ethyl ester hydrochloride, has been found to have significant therapeutic roles as an antibacterial and antifungal agent . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it an attractive target for antibacterial drugs .

Mode of Action

The compound interacts with its target, the UDP-N-acetylmuramate/L-alanine ligase, through protein-ligand interactions . The carboxyl group of the thiazole ring forms hydrogen bonds with the NH of Cys112, while the NH2 is proximal to and forms hydrogen bonds with the imidazole ring of His244 . These interactions disrupt the normal function of the enzyme, thereby inhibiting bacterial cell wall synthesis .

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the bacterial cell wall synthesis pathway . This leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential, showing activity against Candida glabrata and Candida albicans .

Biochemical Analysis

Biochemical Properties

Ethyl 2-aminothiazole-4-carboxylate hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is essential for bacterial cell wall synthesis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound exhibits strong binding affinity to enzymes involved in peptidoglycan synthesis, further enhancing its antibacterial properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also modulates the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits the activity of phosphodiesterase type 5 (PDE5) by binding to its active site, leading to increased levels of cyclic guanosine monophosphate (cGMP) and enhanced vasodilation . Additionally, this compound acts as a COX-1/COX-2 inhibitor, reducing the production of pro-inflammatory prostaglandins . These interactions contribute to its anti-inflammatory and analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and increased antioxidant defenses . In vivo studies have demonstrated that chronic administration of this compound can result in cumulative effects on organ function, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the therapeutic benefits are maximized at specific dosage ranges, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, this compound influences the activity of enzymes involved in carbohydrate and amino acid metabolism, contributing to its overall metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and distribution . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . It can also be transported to specific organelles, such as mitochondria and lysosomes, where it exerts its effects on cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .

properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSUEYWDNADOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

435342-17-9
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435342-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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